2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine
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Overview
Description
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a heterocyclic compound that features a unique combination of azetidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the iodine-catalyzed synthesis under microwave irradiation, which provides a green and efficient route to azetidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes, such as the use of molecular iodine and microwave irradiation, are likely to be employed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cycloaddition: Catalysts like Lewis acids can facilitate these reactions.
Major Products
The major products formed from these reactions include various substituted pyridine and azetidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors that are critical for the survival and proliferation of certain cells .
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide: Known for its anticonvulsant activity.
2-azetidinones clubbed with quinazolinone: Evaluated for antimicrobial and anticancer activities.
Uniqueness
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine stands out due to its unique combination of azetidine and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H10ClN3O2 |
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Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10ClN3O2/c1-6-5-7(10)11-9(8(6)13(14)15)12-3-2-4-12/h5H,2-4H2,1H3 |
InChI Key |
IJPRYVORYZFAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC2)Cl |
Origin of Product |
United States |
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